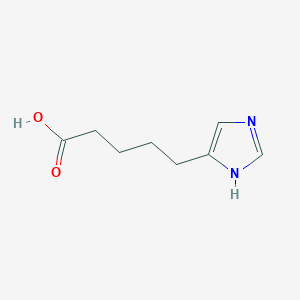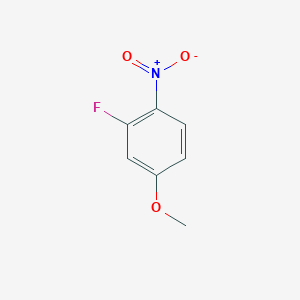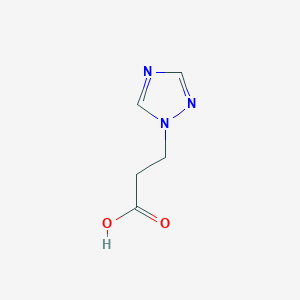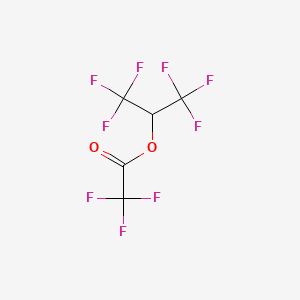
1-(3-Methyl-3-butenyl)-4-methylbenzene
Vue d'ensemble
Description
“1-(3-Methyl-3-butenyl)-4-methylbenzene” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as “1-Pentene, 4-phenyl-” and "4-Phenyl-1-pentene" .
Molecular Structure Analysis
The molecular structure of “1-(3-Methyl-3-butenyl)-4-methylbenzene” can be represented by the InChI string: InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3 . This indicates that the molecule consists of a benzene ring with a 3-methyl-3-butenyl group and a methyl group attached to it .
Applications De Recherche Scientifique
Antioxidant Properties
Propolis, a resinous substance produced by honeybees from various plant sources, contains 1-(3-Methyl-3-butenyl)-4-methylbenzene as one of its components . This compound exhibits antioxidant activity, which helps protect cells from oxidative stress. Its ability to scavenge free radicals makes it valuable in preventing cellular damage and potentially reducing the risk of chronic diseases.
Antimicrobial Activity
The compound shows promise as an antimicrobial agent. It inhibits the growth of bacteria and fungi, making it relevant for wound healing and preventing infections. Propolis extracts containing this compound have demonstrated antibacterial and antifungal effects .
Cancer Progression Inhibition
In vitro studies indicate that 1-(3-Methyl-3-butenyl)-4-methylbenzene may reduce cancer cell proliferation. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and colorectal adenocarcinoma (DLD-1) . Further research is needed to explore its potential as an adjunct therapy.
Mécanisme D'action
Propriétés
IUPAC Name |
1-methyl-4-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)4-7-12-8-5-11(3)6-9-12/h5-6,8-9H,1,4,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLZKCYAMSSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341192 | |
| Record name | 1-(3-Methyl-3-butenyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-3-butenyl)-4-methylbenzene | |
CAS RN |
56818-01-0 | |
| Record name | 1-(3-Methyl-3-butenyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



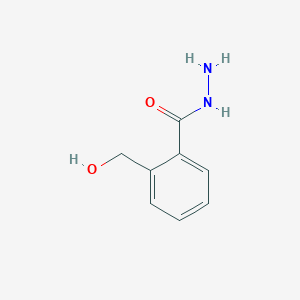
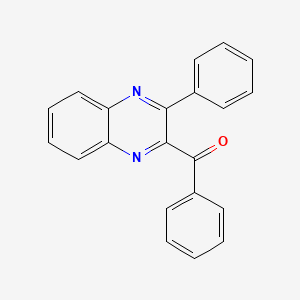
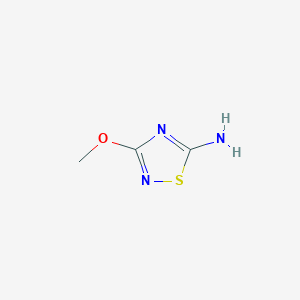
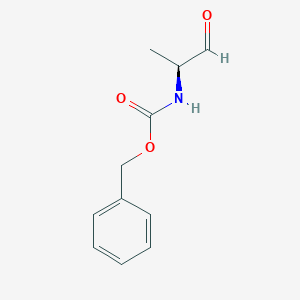

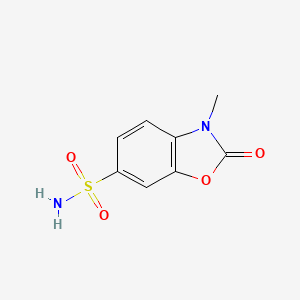

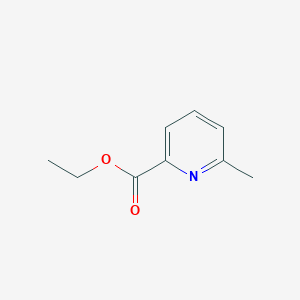
![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)
